Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
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Overview
Description
Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected by a single atom. The presence of the chloropyrazine moiety and the tert-butyl ester group makes it a valuable candidate for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrazine ring allows for selective oxidation reactions.
Reduction: Reduction of the chloropyrazine moiety can lead to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions often employ hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation can yield pyrazine derivatives with higher oxidation states.
Reduction can produce chloropyrazine derivatives with reduced oxidation states.
Substitution reactions can lead to the formation of various substituted pyrazines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the construction of pharmaceuticals and other biologically active compounds.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, this compound has potential as a lead compound for drug development. Its structural features may be exploited to design new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)piperazine-1-carboxylate
Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate
Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
Uniqueness: What sets Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate apart from its similar compounds is its spirocyclic structure, which provides unique chemical and physical properties
Properties
IUPAC Name |
tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4/c1-16(2,3)26-15(24)22-6-7-25-17(11-22)4-5-21(10-17)14(23)12-8-20-13(18)9-19-12/h8-9H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSNIXAEZKIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)C(=O)C3=CN=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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